Lipophilicity: Ethyl Ester vs. Methyl Ester and Free Acid
The XLogP3 of ethyl 5-amino-2-fluorobenzoate is 1.9 [1], which is 0.3 log units lower than that of the methyl ester analog (XLogP3 = 2.2) [2] and approximately 0.21 log units higher than that of the free acid (LogP ≈ 1.69) [3]. This difference of approximately half a log unit across the ester series places the ethyl ester in an intermediate lipophilicity range that can affect both reversed‑phase chromatographic retention and partition‑based work‑up efficiency.
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.9 |
| Comparator Or Baseline | Methyl 5-amino-2-fluorobenzoate: XLogP3 = 2.2; 5-Amino-2-fluorobenzoic acid: LogP ≈ 1.69 |
| Quantified Difference | Δ = −0.3 (vs. methyl ester); Δ = +0.21 (vs. free acid) |
| Conditions | Computed values: XLogP3 3.0 (PubChem) for esters; experimental LogP for free acid |
Why This Matters
Selection of the ethyl ester provides a tunable lipophilicity window that differs measurably from both the methyl ester and free acid, directly influencing extraction efficiency and chromatographic method development.
- [1] PubChem. Ethyl 5-amino-2-fluorobenzoate (CID 22180191). XLogP3 = 1.9. https://pubchem.ncbi.nlm.nih.gov/compound/22180191 View Source
- [2] PubChem. Methyl 5-amino-2-fluorobenzoate (CID 15621043). XLogP3 = 2.2. https://pubchem.ncbi.nlm.nih.gov/compound/15621043 View Source
- [3] MolBase. 5-Amino-2-fluorobenzoic acid (LogP = 1.6873). https://qiye.molbase.cn View Source
